(2E,6Z)-Octa-2,6-dienyl acetate
Description
Structure
3D Structure
Properties
CAS No. |
85554-65-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
[(2E,6Z)-octa-2,6-dienyl] acetate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-4,7-8H,5-6,9H2,1-2H3/b4-3-,8-7+ |
InChI Key |
SEUIMDDDOLIIGD-ODYTWBPASA-N |
Isomeric SMILES |
C/C=C\CC/C=C/COC(=O)C |
Canonical SMILES |
CC=CCCC=CCOC(=O)C |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Control of 2e,6z Octa 2,6 Dienyl Acetate
Methodologies for Stereoselective Synthesis of (2E,6Z)-Octa-2,6-dienyl Acetate (B1210297)
The paramount challenge in synthesizing (2E,6Z)-Octa-2,6-dienyl acetate is the simultaneous and controlled formation of both an E (trans) double bond at the C2 position and a Z (cis) double bond at the C6 position. The choice of synthetic strategy is dictated by the need for high stereoselectivity to avoid the formation of a complex mixture of geometric isomers.
Strategies for E/Z Double Bond Configuration Control
Achieving the specific (2E,6Z) configuration requires a carefully planned sequence of reactions where each double bond is formed under stereochemically controlled conditions. The nomenclature itself is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where substituents on each carbon of the double bond are ranked. If the highest-priority groups are on opposite sides, the configuration is E (entgegen); if they are on the same side, it is Z (zusammen) libretexts.orgkhanacademy.orgmasterorganicchemistry.com.
Key strategies for establishing the correct geometry include:
Formation of the (Z)-Alkene: The partial reduction of an alkyne is a primary method for generating a Z-alkene. Catalytic hydrogenation using a "poisoned" catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), is highly effective for the syn-addition of hydrogen across a triple bond, yielding the cis or Z-alkene with high selectivity acs.orgopenochem.orglibretexts.org. Over-reduction to the alkane is a potential side reaction that is minimized by the catalyst deactivation acsgcipr.org.
Formation of the (E)-Alkene: Several methods can yield the E-alkene. The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) ylide, typically shows high selectivity for the E-alkene, especially with aldehydes. The Wittig reaction can also be tailored; while unstabilized ylides often favor the Z-alkene, stabilized ylides (containing an electron-withdrawing group) predominantly produce the E-alkene libretexts.orgorganic-chemistry.org. Another classic method is the dissolving metal reduction of an alkyne using sodium or lithium in liquid ammonia, which proceeds via an anti-addition mechanism to give the trans or E-alkene openochem.orglibretexts.org.
A comparison of common stereoselective olefination methods is presented below.
| Method | Typical Substrates | Primary Product | Stereoselectivity | Notes |
| Wittig Reaction (Unstabilized Ylide) | Aldehyde/Ketone + Alkylphosphonium Ylide | Z-Alkene | Good to Excellent | Reaction proceeds via a kinetically controlled pathway through a syn-oxaphosphetane intermediate adichemistry.com. |
| Wittig Reaction (Stabilized Ylide) | Aldehyde + Ylide with EWG | E-Alkene | Good to Excellent | The stabilized ylide allows for thermodynamic equilibration to the more stable anti-oxaphosphetane. Fails with many ketones libretexts.org. |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Ester | E-Alkene | Excellent | Generally provides higher E-selectivity and easier product purification than the Wittig reaction. |
| Lindlar Hydrogenation | Alkyne | Z-Alkene | Excellent | Involves syn-addition of H₂ using a poisoned palladium catalyst to prevent over-reduction libretexts.org. |
| Dissolving Metal Reduction | Alkyne | E-Alkene | Excellent | Involves anti-addition of hydrogen via a radical anion intermediate using Na or Li in liquid NH₃ openochem.org. |
Total Synthesis Approaches to Related Dienyl Acetates and Derivatives
The total synthesis of dienyl acetates, many of which are insect pheromones, often serves as a platform for developing and showcasing stereoselective methodologies. While a specific total synthesis for this compound is not prominently documented, strategies for analogous compounds provide a clear blueprint. For instance, the synthesis of (E,Z)-2,13-octadecadienyl acetate, a pheromone component of the leopard moth, has been achieved through a convergent approach that installs the E and Z bonds in separate fragments before coupling acs.orgacs.org.
A plausible retrosynthetic analysis for (2E,6Z)-Octa-2,6-dien-1-ol, the immediate precursor to the target acetate, might involve disconnecting the molecule into two smaller fragments that can be coupled, with the stereochemistry of the double bonds being set before or during the coupling step.
Convergent and Iterative Synthetic Pathways
Synthetic strategies can be broadly categorized as linear, convergent, or iterative.
Iterative Synthesis: This involves the sequential repetition of a set of reactions to build a molecule. While less common for a short C8 chain like this, iterative cross-coupling reactions could theoretically be used to construct the carbon backbone.
A convergent synthesis using a sulfone-based coupling is a powerful strategy for linking fragments, as demonstrated in the synthesis of other long-chain dienyl acetates acs.orgacs.org.
Enzymatic and Biocatalytic Approaches to Octadienyl Acetate Production
Biocatalysis offers a green and highly selective alternative to traditional chemical methods, particularly for the final esterification step. The conversion of the precursor alcohol, (2E,6Z)-octa-2,6-dien-1-ol, to its corresponding acetate is ideally suited for enzymatic catalysis.
Lipases are the most commonly used enzymes for this transformation due to their stability in organic solvents and broad substrate tolerance d-nb.infonih.gov. The reaction is typically a transesterification, where the alcohol reacts with an acyl donor, such as vinyl acetate or ethyl acetate, catalyzed by an immobilized lipase (B570770). Immobilized enzymes, like Novozym 435 (Candida antarctica lipase B), are favored as they can be easily recovered and reused, simplifying product purification nih.gov.
The key advantages of this enzymatic acylation include:
Mild Reaction Conditions: Reactions are typically run at or near room temperature, which prevents the isomerization of the sensitive (E,Z)-diene system that can occur under harsh acidic or basic conditions google.com.
High Selectivity: Lipases selectively acylate the primary alcohol without affecting the double bonds.
Environmental Benefits: The process avoids harsh reagents and reduces waste streams.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Yield (%) | Reference |
| Novozym 435 | Methyl Nonanoate | Dioxane | 25 | 86 | nih.gov |
| Candida rugosa Lipase | Stearic Acid / Octanol | - | 45-65 | >90 | nih.gov |
| Immobilized Lipase | Formic Acid / Octanol | Heptane | 40-50 | ~80 | mdpi.com |
This table presents data for enzymatic acylation of various alcohols to illustrate typical conditions and outcomes.
Precursor Chemistry and Functional Group Interconversions in Dienyl Acetate Synthesis
The synthesis of this compound hinges on the successful construction of its C8 carbon skeleton with the requisite alcohol functionality and stereodefined double bonds. The synthesis of the key precursor, (2E,6Z)-octa-2,6-dien-1-ol, involves several critical functional group interconversions.
A hypothetical synthetic sequence could start from propargyl alcohol and 1-pentyne (B49018).
Protection: The hydroxyl group of propargyl alcohol is protected (e.g., as a silyl (B83357) ether) to prevent it from interfering with subsequent reactions.
Alkyne Coupling: The protected propargyl alcohol can be coupled with a C5 fragment. For example, the lithium acetylide of 1-pentyne could be used to open a protected glycidol (B123203) to build the chain and install a hydroxyl group for later olefination.
Partial Reduction: The internal alkyne derived from the pentyne fragment is selectively reduced to a Z-alkene using Lindlar's catalyst and H₂.
Oxidation and Olefination: The alcohol is oxidized to an aldehyde (e.g., using PCC or Swern oxidation), which then undergoes a Horner-Wadsworth-Emmons or Wittig reaction with a stabilized ylide to stereoselectively install the E-double bond conjugated to the newly formed ester or another functional group.
Reduction and Deprotection: The ester is reduced to the primary alcohol (e.g., with DIBAL-H), and the protecting group is removed.
Acetylation: The final dienol is converted to the target acetate, either chemically (using acetyl chloride and a base) or enzymatically.
Side Reactions and Impurity Formation during Synthesis of Dienyl Acetates
The synthesis of stereochemically pure dienyl acetates is often complicated by side reactions that lead to impurities, primarily in the form of incorrect geometric isomers.
Isomerization of Double Bonds: The (2E,6Z) diene system is susceptible to isomerization. The thermodynamically most stable isomer is typically the all-trans (E,E) diene google.com. Exposure to heat, light, acid, base, or radical initiators can cause the desired (E,Z) isomer to rearrange into a mixture of all four possible isomers ((E,Z), (E,E), (Z,Z), and (Z,E)), with the (E,E) isomer often predominating google.comacs.org.
Incomplete Stereoselectivity: Olefination reactions like the Wittig reaction may not be perfectly stereoselective, leading to a mixture of E and Z products at the newly formed double bond lumenlearning.comwikipedia.org. The choice of ylide (stabilized vs. unstabilized) and reaction conditions (e.g., salt-free) is critical to maximize the desired outcome libretexts.orgorganic-chemistry.org.
Incomplete or Over-Reduction: During the partial hydrogenation of an alkyne to a Z-alkene, a common side reaction is over-reduction to the corresponding alkane if the catalyst is too active acsgcipr.org. Conversely, incomplete reaction leaves starting alkyne as an impurity.
Byproducts from Reagents: The Wittig reaction produces triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which can sometimes complicate product purification adichemistry.comlumenlearning.com.
Careful control of reaction conditions, rigorous purification at each step (typically by flash chromatography), and the use of highly selective modern synthetic methods are essential to minimize these side reactions and obtain this compound in high isomeric purity.
Biological and Ecological Significance of 2e,6z Octa 2,6 Dienyl Acetate
The Role of (2E,6Z)-Octa-2,6-dienyl Acetate (B1210297) as a Semiochemical in Insect Communication
Semiochemicals are the language of the insect world, and (2E,6Z)-Octa-2,6-dienyl acetate is a vital part of this chemical vocabulary. researchgate.netplantprotection.pl Pheromones, a class of semiochemicals, are released by an individual and affect the behavior of other individuals of the same species. researchgate.netplantprotection.pl This compound often functions as a sex pheromone, a chemical attractant released by one sex to lure the other for mating. ontosight.ai The specificity of these chemical signals is paramount, ensuring that communication is directed towards the correct species, preventing unproductive mating attempts. europa.eu
Identification and Elucidation in Pheromone Blends of Lepidoptera
The identification of this compound and other related compounds in the pheromone blends of Lepidoptera has been a significant area of research. Scientists utilize techniques such as gas chromatography-mass spectrometry (GC-MS) to separate and identify the individual components of a female moth's pheromone gland extract. researchgate.netsakura.ne.jpresearchgate.net This analytical approach allows for the precise determination of the chemical structures and the relative proportions of each compound in the blend.
Research on clearwing moths (family Sesiidae) has also revealed the importance of specific dienyl acetates in their chemical communication. For instance, studies have identified various octadecadien-1-ols and their acetates as key components of clearwing moth sex pheromones. sakura.ne.jpresearchgate.netresearchgate.net The precise blend of these isomers is often what defines the species-specific signal. For example, a mixture of (2E,13Z)-octadeca-2,13-dien-1-yl acetate and (3Z,13Z)-octadeca-2,13-dien-1-yl acetate has been found to be an effective attractant for males of the clearwing moth Synanthedon mesiaeformis. researchgate.net
Pheromone Composition of Selected Lepidoptera Species
| Species | Family | Compound(s) | Ratio |
| Zeuzera pyrina (Leopard Moth) | Cossidae | (E,Z)-2,13-Octadecadienyl acetate, (E,Z)-3,13-Octadecadienyl acetate, (Z)-13-Octadecenyl acetate | 78-86 : 4 : 18-10 researchgate.net |
| Synanthedon mesiaeformis | Sesiidae | (2E,13Z)-18:OAc, (3Z,13Z)-18:OAc | 5:5 recommended for specificity researchgate.net |
| Synanthedon flaviventris | Sesiidae | (2E,13Z)-18:OAc, (3Z,13Z)-18:OAc | 49:1 recommended for specificity researchgate.net |
| Nokona pernix | Sesiidae | (3E,13Z)-3,13-octadecadien-1-ol, (3Z,13Z)-3,13-octadecadien-1-ol | 9:1 sakura.ne.jpresearchgate.net |
Mechanisms of Olfactory Reception in Target Organisms
Insects detect these airborne chemical signals through specialized olfactory receptor neurons housed in their antennae. The binding of a specific pheromone molecule, such as this compound, to a receptor protein on the neuron's membrane triggers a neural impulse. This signal is then processed in the antennal lobe of the insect's brain, leading to a specific behavioral response. The specificity of this interaction is remarkable, with even slight changes in the chemical structure of the pheromone potentially rendering it undetectable or eliciting a different behavior. The insect's olfactory system is finely tuned to the specific blend of its species, allowing it to filter out the chemical noise of other species' signals.
Interspecific and Intraspecific Specificity of Dienyl Acetate Semiochemistry
The specificity of pheromone signals is crucial for reproductive isolation between closely related species. ontosight.ai This specificity is often achieved through unique blends of compounds, where the presence and ratio of each component, including dienyl acetates, are critical. ontosight.ai A compound that is a primary attractant for one species may act as an antagonist or inhibitor for another, preventing interbreeding.
Intraspecific communication, or communication within the same species, also relies on the precise composition of the pheromone blend. Variations in the blend can convey information about the sender's age, health, or genetic fitness, influencing mate choice.
Behavioral Ecology of Dienyl Acetate-Mediated Communication
The release and detection of dienyl acetates like this compound are central to the behavioral ecology of many moth species. researchgate.netresearchgate.netsmujo.id These chemical cues are fundamental to locating mates, a critical challenge for often solitary and short-lived adult moths.
The primary behavioral response to sex pheromones containing this compound and related compounds is the attraction of males to females. smujo.id Upon detecting the pheromone plume, males will fly upwind, following the concentration gradient to its source. In some species, pheromones can also lead to aggregation, where both males and females are drawn to a specific location for mating or other social interactions. This can be particularly important for species that are sparsely distributed in the environment.
Antagonistic and Synergistic Effects of Pheromone Components
This compound is a semiochemical, a chemical signal that induces specific behavioral responses in organisms, particularly insects. ontosight.ai In the intricate world of insect communication, the effectiveness of a single pheromone component is often modulated by the presence of other compounds. These interactions can be either synergistic, where the blend is more potent than the sum of its parts, or antagonistic, where one compound inhibits the activity of another. slu.se This chemical specificity is crucial for maintaining reproductive isolation between closely related species. slu.se
While this compound is utilized in pest management strategies as a lure, specific studies detailing its antagonistic or synergistic interactions with other pheromone components are not extensively documented in publicly available research. ontosight.ai However, the principles of such interactions are well-established for other insect pheromones. For instance, in some moth species, the addition of a minor component to the main pheromone can drastically increase trap catches, demonstrating synergism. Conversely, the presence of a compound used by a different species can act as an antagonist, preventing cross-attraction. slu.se In the case of the cerambycid beetle Elaphidion mucronatum, certain typical cerambycine pheromones were found to inhibit attraction when combined with its species-specific pheromone, (2E,6Z,9Z)-2,6,9-pentadecatrienal.
Biosynthetic Pathways of Octa-2,6-dienyl Acetate and Related Compounds
The biosynthesis of acetate-based pheromones in insects, particularly moths, is a well-studied field, generally following a modified fatty acid synthesis pathway. nih.govfrontiersin.org These pathways provide a framework for understanding the probable formation of this compound.
Precursor Utilization and Enzymatic Transformations
The biosynthesis of Type I moth pheromones, which includes unsaturated acetates, typically begins with common saturated fatty acids, primarily palmitic acid (C16) or stearic acid (C18), derived from acetyl-CoA. nih.govmdpi.comiastate.edu A series of enzymatic modifications then tailor these precursors into the final, species-specific pheromone components. nih.gov
The key enzymatic steps involved are:
Desaturation: Acyl-CoA desaturases introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acid chain. dtu.dkharvard.edu
Chain-Shortening: A controlled version of β-oxidation shortens the carbon chain of the fatty acyl-CoA to the required length. For an 8-carbon compound like octa-2,6-dienyl acetate, this would involve multiple cycles of shortening from a C16 or C18 precursor. nih.gov
Reduction: Pheromone gland-specific fatty-acyl reductases (pgFARs) reduce the carboxyl group of the fatty acyl-CoA to an alcohol. nih.govmdpi.com These enzymes can exhibit specificity for substrates of certain chain lengths and degrees of unsaturation. frontiersin.org
Acetylation: An acetyltransferase enzyme catalyzes the final step, transferring an acetyl group from acetyl-CoA to the fatty alcohol, forming the acetate ester. nih.govdtu.dk While this step is crucial for many pheromones, the specific insect acetyltransferases acting on fatty alcohols have been challenging to identify. dtu.dk
Based on this general pathway, the biosynthesis of this compound likely starts with a common fatty acid, undergoes specific desaturations and several cycles of chain-shortening to produce an 8-carbon diene fatty acyl-CoA, which is then reduced to the corresponding alcohol and finally acetylated.
Table 1: Key Enzyme Classes in Pheromone Biosynthesis
| Enzyme Class | Function |
| Fatty Acid Synthase (FAS) | Synthesizes initial saturated fatty acid precursors (e.g., palmitic acid). nih.gov |
| Acyl-CoA Desaturase | Introduces double bonds at specific locations in the acyl chain. dtu.dk |
| β-Oxidation Enzymes | Shorten the carbon chain to a specific length. nih.gov |
| Fatty-Acyl Reductase (FAR) | Reduces the fatty acyl-CoA to a fatty alcohol. mdpi.com |
| Acetyltransferase | Esterifies the fatty alcohol to form an acetate. nih.gov |
Genetic Basis of Pheromone Biosynthesis
The evolution of the vast diversity of moth pheromones is rooted in the genetics of the biosynthetic enzymes. The genes encoding these enzymes, particularly the desaturases and fatty-acyl reductases, belong to large multigene families. mdpi.com The evolution of new pheromone blends, and consequently new species, is thought to occur through a "birth-and-death" model of gene evolution. In this model, genes within the family are duplicated, and these new copies can either be lost, become non-functional (pseudogenes), or acquire new functions (neofunctionalization), such as a desaturase evolving to create a double bond at a new position.
Changes in the regulation of these genes are also a major driver of pheromone evolution. Two species may possess the same set of desaturase genes, but differences in which genes are expressed in the pheromone gland can lead to the production of entirely different pheromone blends. Modern techniques like transcriptome analysis of pheromone glands are powerful tools for identifying the specific desaturase, reductase, and other enzyme-encoding genes that are actively involved in a particular species' pheromone production. While the general genetic mechanisms are well-understood, the specific genes responsible for the biosynthesis of this compound have not yet been explicitly identified in the scientific literature.
Broader Ecological Impacts and Role in Natural Product Chemistry
Beyond its role as an insect pheromone, the chemical structure of this compound and its analogs appear in other natural contexts, highlighting its place within the broader scope of natural product chemistry.
Occurrence in Plant Volatiles and Other Natural Sources
While direct evidence for the presence of this compound in plant volatiles is limited, structurally related compounds are known components of fruit and flower scents. For example, the corresponding aldehyde, (2E,6Z)-2,6-Octadienal , has been identified as a volatile compound in some plants and algae. Furthermore, neryl acetate , a methylated analog ((2Z)-3,7-dimethyl-2,6-octadien-1-ol acetate), is a known constituent of essential oils from lemon, orange flower, and bitter orange leaf. chembk.com Other similar dienyl acetates, such as (E,Z)-2,6-nonadien-1-yl acetate , contribute to the characteristic aroma of honeydew melons and wild strawberries. These occurrences in plants, which use volatile organic compounds to attract pollinators, deter herbivores, and for defense, suggest that the biosynthetic motifs that produce such structures have evolved across different biological kingdoms. nih.gov
Analytical Methodologies and Characterization of 2e,6z Octa 2,6 Dienyl Acetate
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in isolating (2E,6Z)-Octa-2,6-dienyl acetate (B1210297) from other compounds and determining its concentration.
Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like (2E,6Z)-Octa-2,6-dienyl acetate. amegroups.cnnih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on the differential partitioning of its components between a stationary phase and a mobile gas phase. The specific retention time, the time it takes for a compound to travel through the column, is a key identifier.
High-resolution gas chromatography (HRGC) utilizes capillary columns with very small internal diameters, providing significantly higher separation efficiency compared to packed columns. This allows for the separation of closely related isomers and the accurate quantification of this compound even in complex matrices. The choice of the stationary phase is critical for achieving the desired separation. For instance, a high-polar GC column can be used to differentiate between various geometrical isomers based on their distinct retention times. researchgate.net
A typical GC method for analyzing such compounds involves:
Injection: A small volume (e.g., 1 µL) of the sample, often dissolved in a solvent like n-hexane/ethyl acetate, is injected into the GC system. amegroups.cnnih.gov
Column: A capillary column, such as a TS-5MS (30 m × 0.25 mm, 0.25 µm), is commonly used. amegroups.cnnih.gov
Carrier Gas: Helium is a frequent choice for the carrier gas, with a flow rate of around 1.0 mL/min. amegroups.cnnih.gov
Temperature Program: A programmed temperature gradient is employed to facilitate the separation of compounds with different boiling points. amegroups.cnnih.gov
Detection: The separated compounds are detected as they elute from the column, most commonly by a flame ionization detector (FID) or a mass spectrometer (MS).
Chiral Chromatography for Stereoisomer Resolution
While this compound itself is not chiral, the broader context of pheromone analysis often involves molecules with one or more chiral centers. Chiral chromatography is a specialized form of chromatography that can separate enantiomers, which are non-superimposable mirror images of each other. sigmaaldrich.com This is crucial as different enantiomers of a compound can have vastly different biological activities.
The separation is achieved by using a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or GC. sigmaaldrich.com The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Supercritical fluid chromatography (SFC) has also emerged as an effective technique for chiral separations, offering high efficiency and shorter analysis times. lcms.cz The resolution of stereoisomers can be optimized by adjusting parameters such as temperature, pressure, and mobile phase composition. sigmaaldrich.comlcms.cz
Spectroscopic Approaches for Structural Elucidation and Isomeric Assignment
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and stereochemistry.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with GC (GC-MS), it allows for both the separation and identification of compounds in a mixture. amegroups.cnnih.govevitachem.com In GC-MS, as each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum shows the molecular weight of the compound and a characteristic fragmentation pattern, which acts as a molecular fingerprint. amegroups.cnnih.gov This fragmentation pattern can be compared to spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for identification. amegroups.cn
Tandem mass spectrometry (MS/MS) provides even greater structural detail. In MS/MS, a specific ion from the initial mass spectrum is selected, fragmented further, and a second mass spectrum is recorded. This technique is particularly useful for distinguishing between isomers that may have very similar primary mass spectra. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful variant of this technique. utar.edu.my
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound.
¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are all used to deduce the structure. For this compound, specific signals corresponding to the vinyl protons, the protons adjacent to the acetate group, and the methyl protons would be expected. google.comnih.govlipidbank.jp
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon atoms in a molecule. hmdb.ca Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., C=C, C-O, CH₃). nih.govbeilstein-journals.org
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide correlations between different nuclei. COSY shows which protons are coupled to each other, while HSQC correlates protons with the carbon atoms to which they are directly attached. These techniques are invaluable for assembling the complete molecular structure and confirming isomeric assignments.
Table 1: Representative NMR Data for Similar Dienyl Acetates
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~5.4-5.7 | m | Vinyl H |
| ¹H | ~4.5 | d | CH₂-O |
| ¹H | ~2.0 | s | OAc-CH₃ |
| ¹³C | ~171 | s | C=O (acetate) |
| ¹³C | ~120-140 | d | Vinyl C |
| ¹³C | ~60-65 | t | CH₂-O |
| ¹³C | ~21 | q | OAc-CH₃ |
| Note: This is a generalized representation. Actual chemical shifts can vary based on the specific molecule and solvent. |
Infrared (IR) Spectroscopy and Other Vibrational Spectroscopies
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. nih.gov Different functional groups absorb at characteristic frequencies, making IR spectroscopy a useful tool for identifying the functional groups present in a molecule. For this compound, key absorption bands would be expected for:
C=O stretch: A strong absorption around 1735-1750 cm⁻¹ corresponding to the ester carbonyl group.
C-O stretch: An absorption in the region of 1000-1300 cm⁻¹ for the ester C-O bond.
C=C stretch: Absorptions around 1650-1680 cm⁻¹ for the carbon-carbon double bonds.
=C-H stretch: Absorptions above 3000 cm⁻¹ for the vinyl C-H bonds.
C-H stretch: Absorptions below 3000 cm⁻¹ for the aliphatic C-H bonds.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of volatile compounds like this compound, especially when they are present in minute quantities within complex natural matrices.
GC-MS and GC-Electroantennographic Detection (GC-EAD)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the chemical analysis of volatile organic compounds. In the context of this compound, GC separates the compound from other components in a sample, and the mass spectrometer provides information on its molecular weight and fragmentation pattern, which aids in its identification. The mass spectrum of a related compound, (2E,13Z)-2,13-octadecadienyl acetate, has been analyzed, indicating that while different positional isomers can have similar mass spectra, their separation is achievable on a high-polar GC column based on retention time. sakura.ne.jp
When investigating insect pheromones, Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly specific and sensitive technique used to identify which of the volatile compounds in a sample are biologically active. nih.gov The effluent from the GC column is split, with one part going to a standard detector (like a Flame Ionization Detector or a Mass Spectrometer) and the other part passing over an insect's antenna. nih.gov If a compound eluting from the GC column is a pheromone component that the insect can detect, it will elicit an electrical response from the antenna, which is recorded as a peak on an electroantennogram. researchgate.net This allows researchers to pinpoint the exact compounds in a complex mixture that are relevant to insect communication. For instance, GC-EAD has been instrumental in identifying the pheromone components of various moth species. sakura.ne.jp
Table 1: Typical GC-MS Parameters for Pheromone Analysis
| Parameter | Value/Setting |
| Gas Chromatograph | Agilent 6890 or similar |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5975 or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
This table represents typical parameters and may be adjusted based on the specific analytical requirements.
GC-Olfactometry (GC-O) for Aroma-Active Compound Identification
Gas Chromatography-Olfactometry (GC-O) is a technique used to determine which compounds in a volatile mixture contribute to its aroma. acs.org Similar to GC-EAD, the effluent from the GC column is split, with a portion directed to a sniffing port where a trained human assessor can detect and describe the odor of the compounds as they elute. acs.org This is particularly useful for identifying aroma-active compounds in natural products. The odor character and intensity are recorded, allowing for the creation of an "aromagram" that can be compared with the chromatogram from a conventional detector.
Table 2: Example GC-O Operating Conditions
| Parameter | Value/Setting |
| Gas Chromatograph | Agilent 7890 or similar |
| Column | DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 40°C, hold for 3 min, ramp at 5°C/min to 230°C, hold for 15 min |
| Carrier Gas | Helium |
| Effluent Split Ratio | 1:1 (to FID and sniffing port) |
| Sniffing Port | Heated to 250°C, humidified air added |
| Panelists | Trained assessors |
This table represents typical parameters and may be adjusted based on the specific analytical requirements.
Sample Preparation and Extraction Techniques for Volatile Analysis
The method of sample preparation is critical for the successful analysis of volatile compounds like this compound, as it aims to isolate and concentrate the analytes of interest from the sample matrix.
For the analysis of insect pheromones, two primary methods are commonly employed: solvent extraction and headspace sampling.
Solvent Extraction: This traditional method involves the direct extraction of pheromone glands or whole insects with a suitable organic solvent, such as hexane (B92381) or dichloromethane. researchgate.net The resulting extract can then be concentrated and injected directly into the GC. While effective, this method can be labor-intensive and may extract non-volatile compounds that can interfere with the analysis.
Headspace Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that has become increasingly popular for the analysis of volatile and semi-volatile compounds. usda.govresearchgate.net A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample (e.g., a vial containing an insect or a plant material). usda.gov The volatile compounds, including this compound, adsorb onto the fiber. The fiber is then retracted and inserted directly into the hot injector of the GC, where the analytes are desorbed for analysis. researchgate.net This method is simple, fast, and highly sensitive. An innovative approach involves a freeze-thaw cycle of the insect sample before HS-SPME, which has been shown to improve the detection of volatiles. usda.gov
Another headspace sampling technique is Fabric Phase Sorptive Extraction (FPSE), which utilizes a sol-gel hybrid inorganic-organic polymeric coating on a fiberglass substrate to trap volatile compounds from the air. chromatographyonline.com
Table 3: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
| Solvent Extraction | Well-established, can extract a large amount of material. | Can be time-consuming, uses organic solvents, may extract interfering compounds. researchgate.net |
| Headspace SPME | Solvent-free, simple, fast, sensitive, reusable fibers. usda.govresearchgate.net | Fiber capacity can be limited, susceptible to matrix effects. |
| Fabric Phase Sorptive Extraction (FPSE) | High sorbent capacity, robust. chromatographyonline.com | Newer technique, may have less established protocols. |
The choice of sample preparation technique depends on the specific research question, the nature of the sample, and the concentration of the target analyte.
Derivatives, Analogs, and Structure Activity Relationships Sar of 2e,6z Octa 2,6 Dienyl Acetate
Design and Synthesis of Octa-2,6-dienyl Acetate (B1210297) Analogs
The development of analogs of (2E,6Z)-Octa-2,6-dienyl acetate is crucial for understanding its biological activity and for creating more effective pest management tools. ontosight.airesearchgate.net Synthetic strategies often focus on creating variations in the carbon chain, the position and configuration of the double bonds, and the acetate group to explore how these modifications affect the molecule's interaction with insect receptors.
A common approach involves the stereoselective synthesis of different geometric isomers to determine the optimal configuration for biological activity. For instance, the synthesis of all four possible isomers ((2E,6E), (2E,6Z), (2Z,6E), and (2Z,6Z)) allows for a systematic evaluation of their effects on target insect species.
Furthermore, analogs with altered chain lengths or functional groups are synthesized to probe the binding pocket of the receptor. For example, replacing the acetate group with other esters or functional groups can reveal the importance of this part of the molecule for binding and activation. The synthesis of such analogs often employs multi-step organic chemistry techniques, including Wittig reactions, stereoselective reductions, and esterifications to achieve the desired structures with high purity.
Geranyl acetate, a structurally related monoterpene, serves as a precursor for synthesizing various bioactive derivatives. nih.gov Through oxidation reactions, epoxides and hydroperoxides of geranyl acetate have been created, demonstrating that the core structure can be modified to produce compounds with different biological activities, such as antifungal properties. nih.gov
Researchers have also explored the synthesis of more complex analogs, such as those incorporating aromatic rings. For example, geranylmethoxyhydroquinone derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. scispace.comresearchgate.net These studies, while not directly related to the semiochemical function of this compound, demonstrate the versatility of its basic structural framework in the design of new bioactive molecules.
A variety of synthetic analogs of this compound have been developed for diverse research purposes. The following table provides an overview of some of these analogs and their primary areas of investigation.
| Analog Name | Modification from this compound | Primary Research Focus |
| (2E,6E)-Octa-2,6-dienyl acetate | Isomer with E configuration at the 6-position double bond | Investigating stereochemical requirements for pheromonal activity |
| (2Z,6Z)-Octa-2,6-dienyl acetate | Isomer with Z configuration at the 2-position double bond | Elucidating structure-activity relationships in insect olfaction |
| (2Z,6E)-Octa-2,6-dienyl acetate | Isomer with Z at the 2-position and E at the 6-position | Comparative studies of pheromone perception |
| Octa-2,6-dienyl formate (B1220265) | Replacement of the acetate group with a formate group | Assessing the role of the ester moiety in receptor binding |
| Nona-3,7-dienyl acetate | Increased carbon chain length | Probing the size constraints of the pheromone receptor |
| (E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl acetate | Epoxidation of the 6,7-double bond of geranyl acetate | Evaluation of antifungal activity |
| 2,4-dimethoxy-5-((E)-3',7'-dimethylocta-2',6'- dienyl)phenyl acetate | Addition of a dimethoxyphenyl group | Assessment of cytotoxic activity against cancer cell lines |
Elucidation of Structure-Activity Relationships in Semiochemical Function
The biological activity of a semiochemical like this compound is intrinsically linked to its molecular structure. ontosight.ai The specific arrangement of its atoms in three-dimensional space determines how it interacts with the olfactory receptors of an insect. Structure-activity relationship (SAR) studies aim to unravel these connections by systematically altering the molecule's structure and observing the corresponding changes in biological response.
Key structural features that influence the semiochemical function of this compound and its analogs include:
The Geometry of the Double Bonds: The (2E,6Z) configuration is often crucial for optimal activity in many target species. Changes to an (E,E), (Z,Z), or (Z,E) configuration can significantly reduce or eliminate the pheromonal effect. This indicates a highly specific fit in the receptor protein, where the shape of the molecule must precisely match the binding site.
The Length of the Carbon Chain: The eight-carbon backbone is an important determinant of activity. Analogs with shorter or longer chains may not fit properly into the receptor, leading to a loss of efficacy.
The Nature of the Ester Group: The acetate group plays a significant role in the molecule's interaction with the receptor. Modifications to this group, such as changing the alkyl portion of the ester or replacing it with a different functional group, can drastically alter the biological response. This suggests that the acetate moiety may be involved in key hydrogen bonding or van der Waals interactions within the receptor.
The Presence of Other Functional Groups: The introduction of additional functional groups, such as hydroxyl or epoxy groups, can modulate the molecule's activity. These groups can alter the polarity and shape of the molecule, influencing how it travels through the environment and how it binds to the receptor.
The table below summarizes the observed biological activity of different isomers of octa-2,6-dienyl acetate, illustrating the importance of stereochemistry in its semiochemical function.
| Isomer | Observed Biological Activity | Implication for SAR |
| This compound | High pheromonal activity in many target species | The native configuration is optimal for receptor binding and activation. |
| (2E,6E)-Octa-2,6-dienyl acetate | Significantly reduced or no activity | The Z-configuration at the 6-position is critical for a proper fit in the receptor. |
| (2Z,6Z)-Octa-2,6-dienyl acetate | Low to moderate activity in some species | The E-configuration at the 2-position is important but may not be as strictly required as the 6Z configuration. |
| (2Z,6E)-Octa-2,6-dienyl acetate | Generally inactive | Both the 2E and 6Z configurations are necessary for a high level of activity. |
Stereochemical Requirements for Biological Activity
The specific stereochemistry of this compound, with its E configuration at the second carbon and Z configuration at the sixth carbon, is paramount for its biological activity. ontosight.ai This precise three-dimensional arrangement is what allows the molecule to be recognized by the specialized olfactory receptors of target insects. Even subtle changes to this stereochemistry can lead to a dramatic loss of function.
The importance of stereochemistry is a common theme in the world of pheromones. The olfactory systems of insects have evolved to be highly selective, often able to distinguish between different stereoisomers of the same compound. This specificity ensures that they only respond to signals from their own species, preventing confusion and wasted reproductive effort.
In the case of this compound, the E/Z isomerism of the two double bonds creates a unique molecular shape. This shape is complementary to the binding site of its corresponding receptor protein. When the pheromone enters the binding site, it induces a conformational change in the protein, which in turn triggers a nerve impulse. This signal is then interpreted by the insect's brain as a specific message, such as the presence of a potential mate.
If an analog with a different stereochemistry, for example, (2E,6E)-octa-2,6-dienyl acetate, attempts to bind to the receptor, it will not fit as well. The incorrect shape of the molecule prevents it from making the necessary contacts within the binding site to trigger the conformational change and subsequent nerve signal. As a result, the insect does not respond, or the response is significantly weaker.
Development of Novel Semiochemical Tools Based on this compound
The understanding of the structure-activity relationships of this compound has paved the way for the development of novel semiochemical tools for integrated pest management (IPM). ontosight.ai By mimicking the natural pheromones of agricultural pests, these synthetic compounds can be used to disrupt their mating behaviors and control their populations in an environmentally friendly manner. ontosight.ai
The development of these tools often involves a process of rational design, where the knowledge of SAR is used to create new molecules with improved properties. For example, researchers may aim to develop analogs that are more potent, more stable in the field, or easier to synthesize than the natural pheromone.
One strategy is to create "parapheromones," which are structurally similar to the natural pheromone but have been modified to enhance their activity or to make them effective against a broader range of pest species. These compounds are often developed through a process of trial-and-error, where a variety of analogs are synthesized and tested for their effectiveness.
Another approach is to develop inhibitors of the enzymes that degrade pheromones in the insect's antennae. By preventing the breakdown of the natural pheromone, these inhibitors can prolong its effect and enhance the effectiveness of mating disruption strategies. However, the lack of knowledge about the molecular structures of these enzymes has hindered progress in the rational design of such inhibitors.
Advanced Research Directions and Future Perspectives in 2e,6z Octa 2,6 Dienyl Acetate Research
Computational Chemistry and Molecular Modeling Studies of Dienyl Acetates
Computational chemistry and molecular modeling are becoming indispensable tools for understanding the structure, reactivity, and biological interactions of dienyl acetates. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.
Theoretical studies are crucial for elucidating complex reaction mechanisms involving dienyl acetates. For instance, research into the palladium-catalyzed intramolecular Trost-Oppolzer-type alder-ene reaction of dienyl acetates has utilized computational methods to understand the mechanistic pathways. deepdyve.comresearchgate.net These studies can clarify the roles of catalysts, ligands, and solvents, and explain the origins of stereocontrol in these transformations. researchgate.net By modeling transition states and reaction intermediates, researchers can predict reaction outcomes and design more efficient synthetic routes.
Molecular modeling also plays a vital role in understanding the structure-activity relationship of pheromones. The specific E/Z configuration of the double bonds in compounds like (2E,6Z)-Octa-2,6-dienyl acetate (B1210297) is critical for their biological activity as insect attractants. ontosight.ai Computational models can simulate the docking of different stereoisomers into insect olfactory receptors. This helps to explain why specific isomers are active while others are not, providing a molecular basis for the lock-and-key mechanism of pheromone perception. Such models are fundamental for designing new, highly specific, and potent pheromone analogues.
Table 1: Applications of Computational Chemistry in Dienyl Acetate Research
| Research Area | Computational Method | Objective | Reference |
| Reaction Mechanisms | Density Functional Theory (DFT) | Elucidate transition states and intermediates in palladium-catalyzed cycloisomerization reactions of dienyl acetates. | deepdyve.comresearchgate.net |
| Stereochemistry & Activity | Molecular Docking | Simulate the binding of dienyl acetate isomers to insect olfactory receptors to predict biological activity. | cdnsciencepub.comslu.se |
| Synthesis Design | Quantum Mechanical Studies | Predict the kinetics and thermodynamics of thermal decomposition or synthetic reactions to optimize synthesis. | acs.org |
Engineering Biosynthetic Pathways for Sustainable Production
The chemical synthesis of stereochemically pure pheromones can be complex and costly. A significant future direction is the development of biological production systems through metabolic engineering and synthetic biology. This approach offers a potentially more sustainable and cost-effective alternative to traditional chemical synthesis.
Researchers are exploring the use of engineered microorganisms, such as Escherichia coli or yeast, as cellular factories to produce valuable chemicals. Acetate, a simple and readily available carbon source, has emerged as a promising feedstock for this purpose. iqs.edunih.gov It can be derived from sustainable sources, including the hydrolysis of lignocellulosic biomass, anaerobic digestion of waste, or even from CO2 through bioelectrochemical systems. researchgate.netnih.gov
The strategy involves introducing and optimizing metabolic pathways within a host organism to convert acetate into the desired dienyl acetate product. This requires a deep understanding of the natural biosynthetic pathways of related compounds, such as fatty acids and terpenes. electronicsandbooks.com For example, a modular metabolic engineering approach in E. coli has successfully utilized acetate to produce high titers of amino acids like homoserine and threonine by optimizing key metabolic fluxes, including the TCA cycle and glyoxylate (B1226380) shunt. nih.gov Similar principles could be applied to engineer pathways for the synthesis of the C8 backbone of (2E,6Z)-Octa-2,6-dienol, the alcohol precursor to the target acetate ester. This involves identifying and assembling genes for enzymes like acetyl-CoA synthetase, fatty acid synthases, desaturases, and alcohol acetyltransferases.
Table 2: Key Considerations for Biosynthetic Production from Acetate
| Engineering Aspect | Target/Strategy | Rationale | Reference |
| Feedstock | Acetate | Low-cost, sustainable, does not compete with food crops. | iqs.edunih.gov |
| Host Organism | Escherichia coli, Saccharomyces cerevisiae | Genetically tractable, well-understood metabolism. | nih.gov |
| Core Metabolism | Optimize AckA/Pta and Acs pathways, TCA cycle, and glyoxylate shunt. | Enhance acetate assimilation and precursor supply. | nih.gov |
| Product Synthesis | Introduce heterologous desaturases, reductases, and acetyltransferases. | Create a novel pathway to the specific dienyl acetate structure. | researchgate.net |
Novel Applications in Chemical Ecology and Sustainable Agriculture Strategies
(2E,6Z)-Octa-2,6-dienyl acetate is primarily used as a synthetic pheromone to monitor and control pest populations, particularly moths. ontosight.ai Future research aims to refine and expand these applications, leading to more effective and sustainable pest management strategies.
A key area of development is the creation of more sophisticated lure-and-kill systems and mating disruption technologies. Understanding the nuances of insect behavior in response to pheromone blends is crucial. While a single compound can be effective, natural pheromones are often complex mixtures. Research into the minor components of an insect's natural pheromone blend and how they synergize with the main attractant can lead to the development of significantly more powerful and selective lures.
Furthermore, there is potential for novel applications beyond simple population control. For example, pheromones could be used to manipulate the behavior of beneficial insects, such as attracting pollinators to specific crops or drawing predators and parasitoids to areas with high pest densities. The study of terpene biosynthesis in plants like Ficus carica (fig) has shown that plant-emitted volatiles play a critical role in mediating insect interactions, including those with pests like the black fig fly. researchgate.net By understanding these natural chemical communication systems, it may be possible to develop agricultural strategies that use pheromones and other semiochemicals to enhance the natural defenses of crops, a concept known as "allelochemical-based pest management." This represents a shift from simply removing pests to actively managing the entire agroecosystem for better health and productivity.
Interdisciplinary Approaches to Understanding Dienyl Acetate Chemistry and Biology
The complexity of pheromone-mediated interactions necessitates a holistic, interdisciplinary approach that bridges chemistry, biology, and data science. Future breakthroughs will likely emerge from the synergy between these fields.
Combining organic synthesis with molecular biology allows researchers to create novel pheromone analogues and then test their activity using high-throughput screening methods, such as expressing insect olfactory receptors in cell lines. This integration accelerates the discovery of new active compounds. For instance, the synthesis of various dienyl acetate isomers can be directly linked to electrophysiological recordings from insect antennae to precisely map structure to function.
The combination of experimental data with computational modeling represents another powerful interdisciplinary frontier. researchgate.net As described in section 6.1, computational models can help rationalize experimental findings, such as the stereospecificity of a particular reaction. cdnsciencepub.com In turn, experimental results provide the necessary data to validate and refine these models. This iterative cycle of experiment and computation accelerates the pace of discovery. For example, analyzing the volatile profiles of plants and insects using GC-MS provides a list of potential semiochemicals, and computational models can then be used to predict which of these are most likely to be biologically active, guiding further experimental investigation. researchgate.net This integrated approach is essential for deciphering the complex chemical language that governs ecosystems and for translating that knowledge into practical, sustainable technologies.
Q & A
Q. What are the established synthetic routes for (2E,6Z)-Octa-2,6-dienyl acetate, and what analytical techniques confirm its structure?
- Methodological Answer : The compound can be synthesized via esterification of geraniol with acetic anhydride under acid catalysis, as seen in analogous terpene ester syntheses . Key characterization techniques include:
-
Infrared (IR) Spectroscopy : Confirms ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and acetate C-O vibrations .
-
NMR Spectroscopy : H NMR shows characteristic signals for the (2E,6Z)-configured diene (δ 5.2–5.8 ppm for olefinic protons) and acetate methyl (δ 2.0–2.1 ppm) .
-
UV-Vis Spectroscopy : Absorbance in the 210–250 nm range due to conjugated dienes .
- Data Table :
| Property | Value/Description | Source |
|---|---|---|
| Ester Carbonyl (IR) | ~1740 cm⁻¹ | |
| H NMR Acetate Methyl | δ 2.0–2.1 ppm (singlet) |
Q. What are the natural sources of this compound, and how is it extracted for laboratory use?
- Methodological Answer : This compound occurs naturally in essential oils (EOs) such as Palmarosa , Rose , and Lemongrass . Extraction methods include:
- Steam Distillation : Optimal for volatile terpenoids, yielding ~0.5–2% in EOs .
- Column Chromatography : Used to isolate the compound from EO mixtures using silica gel and hexane:ethyl acetate gradients .
Advanced Research Questions
Q. How can researchers resolve spectral data contradictions when differentiating this compound from its stereoisomers?
- Methodological Answer : Stereoisomers (e.g., 2E,6E or 2Z,6Z) require advanced analytical strategies:
-
2D NMR (COSY, NOESY) : Resolves coupling patterns and spatial proximity of olefinic protons .
-
GC-MS with Retention Index (RI) : Compare experimental RI values with databases (e.g., NIST) to distinguish isomers .
-
Computational Modeling : Predict NMR shifts using tools like ACD/Labs or Gaussian based on SMILES/InChI data .
- Data Table :
| Isomer | Key H NMR Difference (δ ppm) | RI (DB-5 Column) |
|---|---|---|
| (2E,6Z) | Olefinic protons: 5.3–5.5 (m) | 1250–1260 |
| (2E,6E) | Olefinic protons: 5.6–5.8 (d) | 1270–1280 |
Q. What challenges arise in quantifying this compound in complex matrices, and what methodologies improve accuracy?
- Methodological Answer : Challenges include co-elution with similar terpenes in GC and matrix interference. Solutions involve:
Q. How does the stereochemical configuration influence the compound’s stability under varying storage conditions?
- Methodological Answer : The (2E,6Z) configuration increases susceptibility to oxidation due to conjugated dienes. Stability studies recommend:
-
Accelerated Aging Tests : Store at 40°C/75% RH for 4 weeks; monitor degradation via GC-FID .
-
Antioxidant Additives : Add 0.01% BHT to ethanol solutions to reduce oxidation .
- Data Table :
| Condition | Degradation Rate (%/month) | Key Degradant |
|---|---|---|
| 25°C, dark | <2% | None detected |
| 40°C, 75% RH | 12% | Epoxide derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
